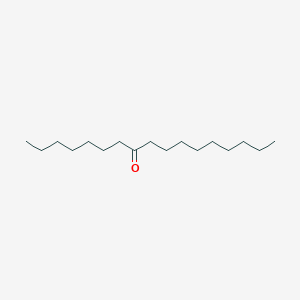![molecular formula C8H3ClF3NOS B1331594 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene CAS No. 76729-41-4](/img/structure/B1331594.png)
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is an organic compound with the molecular formula C8H3ClF3NOS It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethylthio group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene typically involves the reaction of 2-chloro-4-nitro-1-[(trifluoromethyl)thio]benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosgenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the trifluoromethylthio group.
Aplicaciones Científicas De Investigación
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols to form stable urea and carbamate derivatives. The trifluoromethylthio group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which may exhibit different chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
IUPAC Name |
2-chloro-4-isocyanato-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTGGBWQVAPQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650499 |
Source


|
| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76729-41-4 |
Source


|
| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76729-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)








![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)


